molecular formula C22H26N4O2S2 B2495027 3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-12-3

3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2495027
M. Wt: 442.6
InChI Key: CXPVIUZALYQIDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including those similar in complexity to the molecule , typically involves nucleophilic substitution reactions, cyclization, and condensation steps. For example, derivatives of pyridazine have been synthesized through reactions involving sulfonyl chlorides, highlighting the versatility of synthetic routes for compounds bearing sulfonamide and piperazine moieties (Mallesha et al., 2012). Such methodologies may be relevant for constructing the complex architecture of the specified compound by integrating appropriate functional groups through stepwise chemical transformations.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including those with sulfonamido groups, is often elucidated using spectral studies, such as NMR and LCMS, which provide detailed information on the arrangement of atoms and the configuration of the molecule. These techniques are crucial for confirming the presence of key functional groups and for verifying the successful synthesis of the target compound (Bhatt et al., 2016).

Chemical Reactions and Properties

Compounds featuring pyridazine and piperazine rings are known to undergo a variety of chemical reactions, including nucleophilic substitution and cyclization. These reactions are instrumental in further modifying the compound or introducing new functional groups to enhance its chemical properties (Al-Kamali & Al-Hazmi, 2014).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility and crystallinity, can significantly influence their application in various fields. For instance, the solubility in polar aprotic solvents and the ability to form tough films have been noted for polyamides derived from pyridazine compounds, which could imply similar properties for the molecule (Zhang et al., 2013).

Chemical Properties Analysis

The chemical behavior of pyridazine and piperazine derivatives, especially their reactivity towards different reagents and conditions, plays a crucial role in their functionalization and application. For example, the reaction of pyridazine derivatives with nucleophiles can lead to a wide range of substitution products, offering insights into the chemical versatility and potential reactivity patterns of the molecule (Oishi et al., 1989).

Scientific Research Applications

Heterocyclic Compounds in Drug Development

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These compounds have been identified as selective inhibitors of phosphodiesterases 4 and 5, showing potential as novel GABA-A receptor benzodiazepine binding site ligands. This class of compounds demonstrates the versatility of pyridazine derivatives in pharmaceutical development due to their structural diversity and significant biological efficacy (Wojcicka & Nowicka-Zuchowska, 2018).

Potential Applications in Organic Synthesis and Catalysis

  • The Diversity of Heterocyclic N-oxide Molecules : Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, play a crucial role in organic synthesis, catalysis, and drug development. These compounds are integral in metal complexes formation, catalysts design, and exhibit a range of biological activities. The versatility and potential of heterocyclic N-oxide motifs in advanced chemistry and pharmacological investigations highlight the importance of exploring compounds with similar structural features for innovative applications (Li et al., 2019).

Antifungal and Immunomodulating Activities

  • Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives : Research on 1,4-benzothiazine azole derivatives, which share a similar heterocyclic nature with the compound , has demonstrated significant antifungal activity against Candida species. These studies suggest that the antifungal efficacy of such compounds might be enhanced by their immunomodulating properties, potentially increasing their in vivo effectiveness through both direct antifungal actions and stimulation of the immune response (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c1-4-18-6-10-22(29-18)30(27,28)26-13-11-25(12-14-26)21-9-8-20(23-24-21)19-7-5-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVIUZALYQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

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